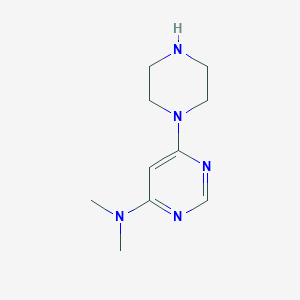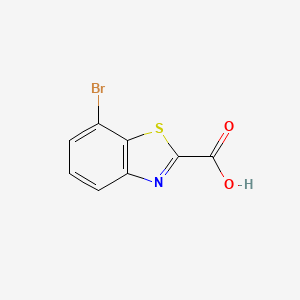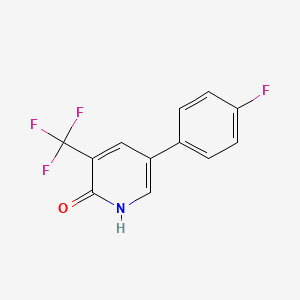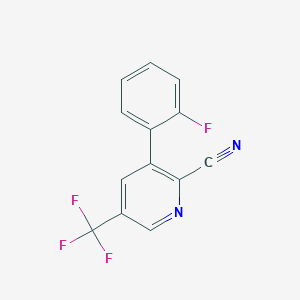
1-(4-メチルチアゾール-2-イル)ピペラジン二塩酸塩
概要
説明
1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The piperazine ring is commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
科学的研究の応用
1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 2562 , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold in medicinal chemistry . This compound interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system . Additionally, it has been observed to bind with proteins involved in cell signaling pathways, influencing cellular responses and metabolic processes .
Cellular Effects
The effects of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression patterns, affecting cellular proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have downstream effects on cell growth and survival .
Molecular Mechanism
At the molecular level, 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, it can activate or inhibit receptors, leading to changes in intracellular signaling cascades . These interactions can result in modifications of gene expression, either through direct binding to DNA or by influencing transcription factors . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation products may form, which can have different biological activities compared to the parent compound . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These findings highlight the importance of considering temporal factors when evaluating the compound’s biological effects .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride vary with different dosages . At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The resulting metabolites can have different biological activities and may contribute to the overall pharmacological profile of the compound . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways .
Transport and Distribution
The transport and distribution of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, the compound can interact with DNA and transcription factors, influencing gene expression . In mitochondria, it can affect energy production and apoptotic pathways . The localization of the compound within specific organelles can modulate its biological effects and therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride typically involves the reaction of 4-methylthiazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is unique due to its combination of a thiazole ring and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications. Its dual functionality makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
1185294-76-1 |
|---|---|
分子式 |
C8H14ClN3S |
分子量 |
219.74 g/mol |
IUPAC名 |
4-methyl-2-piperazin-1-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3S.ClH/c1-7-6-12-8(10-7)11-4-2-9-3-5-11;/h6,9H,2-5H2,1H3;1H |
InChIキー |
VBCQGMJCXMSCGM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)N2CCNCC2.Cl.Cl |
正規SMILES |
CC1=CSC(=N1)N2CCNCC2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)
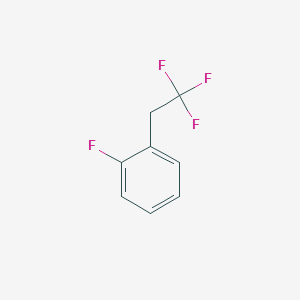


![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)
